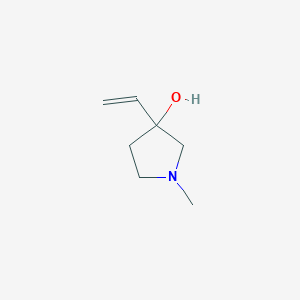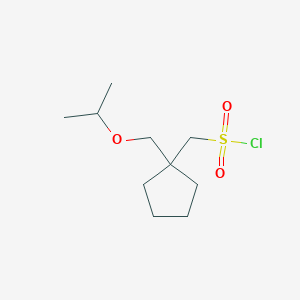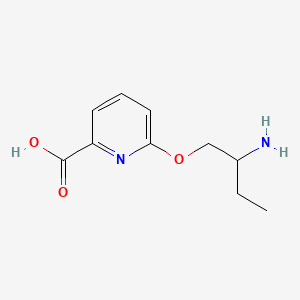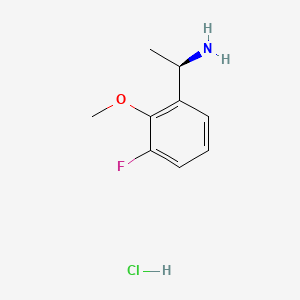
((((Benzyloxy)carbonyl)amino)methyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((((Benzyloxy)carbonyl)amino)methyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzyloxycarbonyl-protected amino group. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a benzyloxycarbonyl-protected amine with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of ((((Benzyloxy)carbonyl)amino)methyl)boronic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters such as temperature, solvent, and reaction time is essential to achieve high yields and purity .
化学反応の分析
Types of Reactions
((((Benzyloxy)carbonyl)amino)methyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
Chemistry
In chemistry, ((((Benzyloxy)carbonyl)amino)methyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology
In biological research, boronic acids are used as enzyme inhibitors. This compound can be employed to study enzyme mechanisms and to develop enzyme inhibitors for therapeutic applications .
Medicine
Boronic acid derivatives have shown potential in medicinal chemistry for the development of drugs targeting specific enzymes. They are particularly useful in the design of protease inhibitors and anticancer agents .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it valuable in the production of high-performance materials .
作用機序
The mechanism of action of ((((Benzyloxy)carbonyl)amino)methyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain active site serine or threonine residues . The boronic acid group acts as a Lewis acid, facilitating the formation of these covalent bonds and inhibiting enzyme activity .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.
2-(Benzyloxycarbonylamino)ethylboronic acid: Similar in structure but with an ethyl linker instead of a methyl linker.
4-(CBZ-aminomethyl)phenyboronic acid: Another boronic acid derivative with a benzyloxycarbonyl-protected amino group.
Uniqueness
((((Benzyloxy)carbonyl)amino)methyl)boronic acid is unique due to its specific structure, which combines a benzyloxycarbonyl-protected amino group with a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
特性
分子式 |
C9H12BNO4 |
|---|---|
分子量 |
209.01 g/mol |
IUPAC名 |
phenylmethoxycarbonylaminomethylboronic acid |
InChI |
InChI=1S/C9H12BNO4/c12-9(11-7-10(13)14)15-6-8-4-2-1-3-5-8/h1-5,13-14H,6-7H2,(H,11,12) |
InChIキー |
WMTRYIKYFFMBLQ-UHFFFAOYSA-N |
正規SMILES |
B(CNC(=O)OCC1=CC=CC=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)



![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
![Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
![2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)](/img/structure/B13495562.png)
![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride](/img/structure/B13495587.png)



